molecular formula C13H11N B075041 9-Methylcarbazole CAS No. 1484-12-4

9-Methylcarbazole

Cat. No. B075041
CAS RN: 1484-12-4
M. Wt: 181.23 g/mol
InChI Key: SDFLTYHTFPTIGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Methylcarbazole and its derivatives involves several key reactions, including N-alkylation, where methyl bromoacetate reacts with 9H-carbazole to produce the title compound with high specificity (He et al., 2009). Additionally, the synthesis and antimicrobial activities of various 9H-carbazole derivatives showcase the versatility of 9-Methylcarbazole as a precursor for generating a wide range of heterocyclic compounds with potential biological activities (Salih et al., 2016).

Molecular Structure Analysis

The molecular structure of 9-Methylcarbazole is characterized by its planarity and the presence of weak intermolecular C—H⋯O hydrogen bonding, which influences its physical and chemical properties (He et al., 2009). This structural feature is crucial for its applications in electronic materials.

Chemical Reactions and Properties

9-Methylcarbazole undergoes specific chemical reactions, including trifluoroacetylation, which proceeds regio-specifically at the 3 position of the ring, leading to the formation of unique derivatives such as 1,1,1-Tris(9-methyl-3-carbazolyl)-2,2,2-trifluoroethane (Sirotkina et al., 1984). These reactions highlight the compound's reactivity and potential for creating materials with novel properties.

Physical Properties Analysis

The physical properties of 9-Methylcarbazole, including its heat capacity and thermodynamic behavior, have been thoroughly investigated. Measurements using adiabatic calorimetry have provided valuable data on its heat capacity at temperatures ranging from 4 K to 345 K, which is essential for understanding its behavior in various applications (Callanan et al., 1992).

Chemical Properties Analysis

The chemical properties of 9-Methylcarbazole, particularly its fluorescent and thermoresponsive characteristics, have been explored in detail. For instance, copolymers designed with 9-(4-Vinylbenzyl)-9H-carbazole exhibit tunable lower critical solution temperatures in water, highlighting the compound's potential in creating smart materials with specific thermal responses (Lessard et al., 2012).

Scientific Research Applications

  • Pharmacological Applications and Biological Properties :

  • Chemical Properties and Synthesis :

    • Research has been conducted on the Vilsmeier reaction on carbazole, a method used to synthesize 3-formyl-9methylcarbazole, important in organic synthesis (Das et al., 1999).
    • The thermodynamic properties of 9-methylcarbazole, such as entropies, enthalpies, and Gibbs energies of formation, have been studied for various applications in physical chemistry (Steele et al., 1992).
  • Materials Science Applications :

    • 9-Methylcarbazole and its derivatives are explored for their photoconducting properties, making them potential candidates for organic electronics applications (Hörhold et al., 1987).
    • Studies on their fluorescence behavior in different environments highlight their potential use in sensing and detection technologies (Romero-Ale et al., 2005).

Safety And Hazards

9-Methylcarbazole is classified as having acute toxicity when ingested, causing serious eye damage, and being very toxic to aquatic life with long-lasting effects . It is harmful if swallowed and causes serious eye damage .

Future Directions

Carbazole-based compounds, including 9-Methylcarbazole, have been studied for more than 30 years due to their versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

properties

IUPAC Name

9-methylcarbazole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFLTYHTFPTIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073945
Record name 9H-Carbazole, 9-methyl-
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methylcarbazole

CAS RN

1484-12-4
Record name N-Methylcarbazole
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Record name N-Methylcarbazole
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Record name 9-Methylcarbazole
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Record name 9H-Carbazole, 9-methyl-
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Record name 9-methylcarbazole
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Record name N-METHYLCARBAZOLE
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Synthesis routes and methods I

Procedure details

To a solution of carbazole (1.03 g, 6.16 mmol) in DMC (10 mL), DABCO (0.069 g, 0.62 mmol) is added and the resulting solution is heated to 90-95° C. for 24 h. The reaction is cooled to RT, and diluted with EtOAc (40 mL) and H2O (40 mL). The organic layer is separated and washed in sequence with H2O (50 mL), 10% aqueous citric acid (2×40 mL) and H2O (3×40 mL). The organic layer is dried over anhydrous Na2SO4, filtered and concentrated under vacuum to give 9-methylcarbazole (about 1.08 g, 97%) as a beige solid: 1H NMR (CDCl3) δ8.06 (d, 2H), 7.43 (t, 2H), 7.31 (d, 2H), 7.20 (t, 2H), 3.71 (s, 3H); 13C NMR (CDCl3) δ141.0, 125.7, 122.8, 120.3, 118.9, 108.5, 29.0; MS m/z 181 [M+1]+.
Quantity
1.03 g
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reactant
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0.069 g
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40 mL
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40 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

To a vigourously stirred solution of 10 g of carbazole in 50 ml of acetone, 10 ml methyl sulphate was added, followed by dropwise addition of a solution of 10 g NaOH in 7 ml water. After a few minutes the solution was poured into water. N-methyl carbazole was purified by two ethanol recrystallization, extraction with boiling petroleum ether and another ethanol recrystallization (yield 90% m.p.=88° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
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Quantity
10 mL
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solvent
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10 g
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reactant
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7 mL
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solvent
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Yield
90%

Synthesis routes and methods III

Procedure details

To a solution of carbazole (3.34 g, 20 mmol) in DMF (80 mL) at 0° C. was added NaH (0.72 g, 30 mmol). After heating at 80° C. for 1.5 h, iodomethane (3.4 g, 24 mmol) was added dropwise. The resulting mixture was kept at 80° C. overnight. After cooling down to 0° C., the reaction mixture was carefully quenched with water and extracted with ethyl acetate three times. The combined organic phase was washed with water and brine. Then the organic layer was dried over anhydrous sodium sulfate and the solvent was removed. The residue was purified by silica gel chromatography using petroleum ether and ethyl acetate as eluent (EA:PE=1:5) to afford methylated carbazole 1b (2.78 g) as yellow oil in 77% yield. 1H NMR (400 MHz, CDCl3) δ 8.08 (d, J=8.0 Hz, 2H), 7.46 (t, J=8.0 Hz, 2H), 7.36 (d, J=8.0 Hz, 2H), 7.22 (t, J=8.0 Hz, 2H), 3.79 (s, 3H). 13C NMR (400 MHz, CDCl3) δ 140.9, 125.6, 122.7, 120.2, 118.8, 108.4, 28.9.
Quantity
3.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The 9-substituted lower alkyl carbazoles are obtained in almost quantitative yield by the action of a concentrated aqueous solution of sodium or potassium hydroxide upon an acetone solution of carbazole using an appropriate lower alkyl iodide or sulfate. Thus, for example, when an acetone solution of carbazole and methyl sulfate is mixed with an aqueous solution of sodium hydroxide, vigorously shaken and poured into water, an almost quantitative yield of N-methylcarbazole is obtained.
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Synthesis routes and methods V

Procedure details

Perhydro-N-methylcarbazole is catalytically dehydrogenated over a supported Pd or Pt catalyst to provide H2 and N-methylcarbazole (FIG. 6). Sequentially, the N-methyl group is oxidized with air using a copper halide catalyst to yield the N-formyl compound Ill. Because of the very high heat of this oxidative transformation, only an approximately 20% conversion of (II) to (III) should be necessary to provide for the heat of dehydrogenation.
Name
Perhydro-N-methylcarbazole
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
686
Citations
WV Steele, RD Chirico, SE Knipmeyer… - The Journal of Chemical …, 1992 - Elsevier
… are reported for 9-methylcarbazole and for 1,2,3,4-tetrahydro-9-methylcarbazole. For studies … For both 9-methylcarbazole and 1,2,3,4-tetrahydro-9-methylcarbazole the small differences …
Number of citations: 18 www.sciencedirect.com
EH Weyand, J Defauw, CA McQueen… - Food and chemical …, 1993 - Elsevier
… more toxic than 9-methylcarbazole. These data are similar to the results … of 9-methylcarbazole in S. typhimurium. In contrast to carbazole, which was not mutagenic, 9-methylcarbazole …
Number of citations: 28 www.sciencedirect.com
AE Taouil, S Lakard, F Dumur, E Contal, B Lakard - Synthetic Metals, 2023 - Elsevier
In the present study, we succeed in depositing poly(9-methylcarbazole) and poly(9-ethylcarbazole) films by electrochemical oxidation using dichloromethane as solvent. Poly(9-…
Number of citations: 2 www.sciencedirect.com
YM Wang, LX Hu, ZM Liu, XF You, SH Zhang… - Clinical Cancer …, 2008 - AACR
Purpose: We have synthesized a new tubulin ligand N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105). This work investigates its anticancer effect and …
Number of citations: 43 aacrjournals.org
A Das, M Frenkel, NAM Gadalla… - Journal of physical …, 1993 - pubs.aip.org
… vapor pressures for 9-methylcarbazole (crystal) from the Cox equation .............................. . 26. Percent deviation of experimental vapor pressures for 9-methylcarbazole (liquid) from the …
Number of citations: 61 pubs.aip.org
LW Deady, RMD Sette - Australian Journal of Chemistry, 2001 - CSIRO Publishing
… The same questions would be posed for analogous pivaloylamino derivatives of 9-methylcarbazole. Simple 9-alkyl derivatives of carbazole are less reactive to ring-carbon lithiation[7] …
Number of citations: 7 www.publish.csiro.au
D Hoffmann, G Rathkamp, S Nesnow - Analytical Chemistry, 1969 - ACS Publications
… The mainstream smoke of an 85-mm US nonfilter cigarette contained 103 ng of 9-methylcarbazole, 11.8 ng of 1,9-dimethylcarbazole, 19.9 ng of 2,9- and 3,9-dimethylcarbazole, and 5.7 …
Number of citations: 24 pubs.acs.org
P Jiménez, MV Roux, C Turrión - The Journal of Chemical Thermodynamics, 1990 - Elsevier
… properties of 9H-carbazole, 9-methylcarbazole, and 9-ethylcarbazole, … , 9-methylcarbazole, and 9-ethylcarbazole are derived. … Our value for 9-methylcarbazole agrees with the reported …
Number of citations: 17 www.sciencedirect.com
E Matsuda, M Aoto, S Takahashi, H Ono… - Chemistry …, 1992 - journal.csj.jp
… diphenylhydrazone to the corresponding indazole 9 prompted us to report our result that 9-methylcarbazole-3carbaldehyde diphenylhydrazone (S), on irradiation, reversibly isomerizes …
Number of citations: 8 www.journal.csj.jp
V Andre, C Boissart, F Sichel, P Gauduchon… - … /Genetic Toxicology and …, 1997 - Elsevier
The mutagenic potency of nine methylnitrocarbazoles, four methylaminocarbazoles and the methylcarbazole parent compounds was evaluated in Salmonella typhimurium TA98 and …
Number of citations: 12 www.sciencedirect.com

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